molecular formula C14H22 B1594179 5,9-Tetradecadiyne CAS No. 51255-61-9

5,9-Tetradecadiyne

Cat. No. B1594179
CAS RN: 51255-61-9
M. Wt: 190.32 g/mol
InChI Key: MYMVMGJYNYKGGP-UHFFFAOYSA-N
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Description

5,9-Tetradecadiyne is a chemical compound with the molecular formula C14H22 . It has an average mass of 190.324 Da and a monoisotopic mass of 190.172150 Da .


Synthesis Analysis

The synthesis of 5,9-Tetradecadiyne can be achieved from 1-Bromobutane and 1,5-HEXADIYNE .


Molecular Structure Analysis

The molecular structure of 5,9-Tetradecadiyne includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 35 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), and 2 triple bond(s) .


Physical And Chemical Properties Analysis

5,9-Tetradecadiyne has a density of 0.8±0.1 g/cm3, a boiling point of 273.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 49.1±0.8 kJ/mol, and it has a flash point of 112.7±16.7 °C . The index of refraction is 1.468, and the molar refractivity is 62.9±0.3 cm3 .

Scientific Research Applications

Solid-State Polymerization

5,9-Tetradecadiyne derivatives have been investigated for their solid-state polymerization capabilities. A study by Higuchi et al. (2013) synthesized tetradeca-5,7,9-triene-1,3,11,13-tetrayne derivatives with a conjugated diyne–triene–diyne structure. These monomers demonstrated polymerization under UV irradiation, showing an increase in absorption in the visible region. This polymerization did not exhibit the excitonic absorption band typical for polydiacetylene with a regular structure, indicating a disordered polymer structure post-polymerization (Higuchi et al., 2013).

Thermoelectric Materials

In the context of thermoelectric (TE) materials, 5,9-Tetradecadiyne could potentially be involved in the synthesis of new materials or the study of their properties. Tritt and Subramanian (2006) overviewed various TE phenomena and materials, highlighting the importance of novel materials for enhancing the efficiency of power generation devices and solid-state refrigeration. Although not directly mentioning 5,9-Tetradecadiyne, this research area is relevant for exploring new compounds and structures to improve thermoelectric performance (Tritt & Subramanian, 2006).

High Thermal Stability Materials

Research on high-performance and insensitive energetic compounds, such as the study by Tang, Kumar, and Shreeve (2017), demonstrates the importance of adjusting molecular organization for practical applications. While the study focuses on a hydrogen-free fused ring energetic material, the methodology and findings underscore the broader potential of compounds like 5,9-Tetradecadiyne for creating materials with excellent detonation performance and thermal stability (Tang, Kumar, & Shreeve, 2017).

Coordination Polymers

The synthesis and investigation of tetrazole coordination polymers, as discussed by Zhao et al. (2008), offer insights into the role of metal species in synthesizing tetrazole compounds and highlight a class of complexes with interesting chemical and physical properties. This area of research, involving the in situ hydrothermal synthesis of coordination compounds, presents opportunities for exploring the interactions and applications of 5,9-Tetradecadiyne in forming complexes with unique properties (Zhao et al., 2008).

Biomaterials for Tissue Engineering

In tissue engineering, the development of "smart" biomaterials that actively participate in the formation of functional tissue is crucial. Research by Furth, Atala, and Van Dyke (2007) highlights the need for biomaterials that not only provide architectural support but also mimic the complex interactions between cells and the extracellular matrix to promote functional tissue regeneration. While 5,9-Tetradecadiyne is not directly mentioned, the principles and goals outlined in this research are applicable to the exploration of new materials, including those based on 5,9-Tetradecadiyne, for regenerative medicine applications (Furth, Atala, & Van Dyke, 2007).

Safety And Hazards

In case of a fire, suitable extinguishing media for 5,9-Tetradecadiyne include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Firefighters should wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

tetradeca-5,9-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMVMGJYNYKGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCC#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199263
Record name 5,9-Tetradecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,9-Tetradecadiyne

CAS RN

51255-61-9
Record name 5,9-Tetradecadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051255619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,9-Tetradecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
A Zellagui, N Gherraf, S Rhouati - Organic and medicinal chemistry letters, 2012 - Springer
Background The biological importance of members of genus Ferula promoted us to investigate the leaves of Ferula vesceritensis Coss et Dur. (endemic plant) previously not …
Number of citations: 40 link.springer.com
IM Rofiqul, H Haniu, ABM Rafiqul - Journal of Environment and …, 2007 - jstage.jst.go.jp
Heavy automotive tire wastes were pyrolysed in a fixed-bed fire-tube heating reactor system under N2 atmosphere to determine the role of final temperature, feed size, sweeping gas …
Number of citations: 53 www.jstage.jst.go.jp
WA Nugent, DL Thorn, RL Harlow - Journal of the American …, 1987 - ACS Publications
The intramolecular cyclization of diacetylenes has been achievedby using either of the reagent combinations Cp2TiCl2/PMePh2/Na (Hg) or Cp2ZrCl2/Mg/HgCl2 in solvent …
Number of citations: 198 pubs.acs.org
EC Udochukwu, EA Zinom, MA Olutoye - researchgate.net
The effective solid waste management and transformation of wastes to useful products have been utilized. In this study, the catalytic pyrolysis of disposed tyres using NaOH Catalyst, in …
Number of citations: 3 www.researchgate.net
P Kulyal, S Acharya, AB Ankari… - Frontiers in …, 2021 - frontiersin.org
Background: Curcuma spp. (Zingiberaceae) are used as a spice and coloring agent. Their rhizomes and essential oils are known for medicinal properties, besides their use in the …
Number of citations: 17 www.frontiersin.org
S Dowek, S Fallah, R Basheer-Salimia… - … Journal of Pharmacy …, 2020 - researchgate.net
Objective: To evaluate antibacterial, antioxidant activities, the existence of the major secondary metabolites, and volatile compounds in methanolic extracts from M. sylvestris leaves. …
Number of citations: 8 www.researchgate.net
M Singh, S Kumar, M Sarker - Chem. Process. Eng. Res, 2017 - researchgate.net
Waste plastics were converted into valuable liquid hydrocarbon fuel. it is can be used as different purpose of energy-source such as petrol engines, diesel engines, generators, vehicles …
Number of citations: 3 www.researchgate.net
GA Russell, M Jawdosiuk… - Journal of the American …, 1979 - ACS Publications
«-Substituted benzylic carbanions react with 2-X-2-nitropropane, where X= Cl. Br, or N02, to undergo dimerization with no evidence offormation of cross-coupling products. Lithium …
Number of citations: 51 pubs.acs.org
KM Alshehri, MOI Ghobashy - 2020 - academia.edu
Antitumor and antimicrobial resistance are a habitual global issue, which continually demands inding new natural compounds to encounter the resistance. Pulicaria undulata (Forssk.) …
Number of citations: 0 www.academia.edu
J Avalos - 1993 - search.proquest.com
The objective of this project was to determine the cytotoxicity of falcarinol (1, 9 (z)-heptadecadien-4, 6-diyne-3-ol) in three cell lines and the mechanism by which this response was …
Number of citations: 0 search.proquest.com

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